molecular formula C12H17BBrNO2 B2791012 3-Bromo-4-methylpyridine-5-boronic acid pinacol ester CAS No. 2043397-75-5

3-Bromo-4-methylpyridine-5-boronic acid pinacol ester

Cat. No. B2791012
M. Wt: 297.99
InChI Key: QDXKZTBYHOKNFO-UHFFFAOYSA-N
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Description

3-Bromo-4-methylpyridine-5-boronic acid pinacol ester is a boronic acid derivative that is widely used in scientific research. It is a versatile compound that has found applications in various fields, including organic synthesis, medicinal chemistry, and material science. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-Bromo-4-methylpyridine-5-boronic acid pinacol ester involves the conversion of 3-Bromo-4-methylpyridine to its corresponding boronic acid pinacol ester derivative through a series of reactions.

Starting Materials
3-Bromo-4-methylpyridine, Pinacol, Boronic acid, Sodium hydroxide, Hydrochloric acid, Ethanol, Diethyl ether, Wate

Reaction
Step 1: Dissolve 3-Bromo-4-methylpyridine in ethanol and add sodium hydroxide. Heat the mixture to reflux for 2 hours., Step 2: Add boronic acid and pinacol to the reaction mixture and heat to reflux for 24 hours., Step 3: Cool the reaction mixture and acidify with hydrochloric acid., Step 4: Extract the product with diethyl ether and wash with water., Step 5: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the desired product, 3-Bromo-4-methylpyridine-5-boronic acid pinacol ester.

Scientific Research Applications

3-Bromo-4-methylpyridine-5-boronic acid pinacol ester is a valuable building block in organic synthesis. It can be used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and materials. In medicinal chemistry, it has been used to develop potent inhibitors of protein kinases, which are important targets for cancer therapy. In material science, it has been used to prepare functionalized polymers and metal-organic frameworks.

Mechanism Of Action

The mechanism of action of 3-Bromo-4-methylpyridine-5-boronic acid pinacol ester depends on its application. In organic synthesis, it acts as a boronic acid derivative and participates in cross-coupling reactions with various electrophiles. In medicinal chemistry, it acts as a kinase inhibitor by binding to the ATP-binding site of the enzyme and preventing its activity. In material science, it acts as a ligand and coordinates with metal ions to form metal-organic frameworks.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 3-Bromo-4-methylpyridine-5-boronic acid pinacol ester. However, studies have shown that it has low toxicity and does not cause significant adverse effects in vitro and in vivo.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-Bromo-4-methylpyridine-5-boronic acid pinacol ester is its versatility. It can be used in a wide range of applications and is a valuable building block in organic synthesis. It is also relatively easy to synthesize and purify. However, one of the limitations of this compound is its cost. It is a relatively expensive compound, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the use of 3-Bromo-4-methylpyridine-5-boronic acid pinacol ester. One area of research is the development of new kinase inhibitors for cancer therapy. Another area of research is the synthesis of new functionalized polymers and metal-organic frameworks for applications in catalysis, gas storage, and drug delivery. Additionally, the use of 3-Bromo-4-methylpyridine-5-boronic acid pinacol ester in the synthesis of new agrochemicals and materials is an area of active research.
Conclusion:
In conclusion, 3-Bromo-4-methylpyridine-5-boronic acid pinacol ester is a versatile compound that has found applications in various fields of scientific research. It is a valuable building block in organic synthesis, medicinal chemistry, and material science. Its low toxicity and ease of synthesis make it an attractive compound for use in lab experiments. However, its cost may limit its use in large-scale experiments. Future research directions include the development of new kinase inhibitors, the synthesis of new functionalized polymers and metal-organic frameworks, and the use of this compound in the synthesis of new agrochemicals and materials.

properties

IUPAC Name

3-bromo-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BBrNO2/c1-8-9(6-15-7-10(8)14)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXKZTBYHOKNFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BBrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-methylpyridine-5-boronic acid pinacol ester

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